molecular formula C20H23NO4S B2828962 Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate CAS No. 1421508-63-5

Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate

Cat. No.: B2828962
CAS No.: 1421508-63-5
M. Wt: 373.47
InChI Key: DNEFSHXIQKUKFO-UHFFFAOYSA-N
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Description

“Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate” is a chemical compound that contains a benzylsulfonyl group and a piperidinyl group. The benzylsulfonyl group consists of a benzene ring attached to a sulfonyl group (SO2), which is known for its strong electron-withdrawing properties. The piperidinyl group is a type of cyclic amine that is often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzylsulfonyl and piperidinyl groups, as well as the methyl benzoate group. The benzylsulfonyl group would contribute to the overall polarity of the molecule, while the piperidinyl group could potentially form hydrogen bonds with other molecules .


Chemical Reactions Analysis

As a sulfonyl compound, “this compound” might undergo reactions typical of this class of compounds, such as nucleophilic substitution or elimination. The piperidinyl group could also participate in various reactions, particularly if it is protonated to form a piperidinium ion .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonyl group could increase its acidity compared to other similar compounds. The piperidinyl group could also influence its basicity .

Scientific Research Applications

Cytochrome P450 Enzyme Involvement

The metabolism of novel antidepressants involves Cytochrome P450 enzymes, demonstrating the importance of understanding chemical interactions within biological systems for drug development. One study highlights the oxidative metabolism pathways of a compound similar in complexity to Methyl 4-(1-(benzylsulfonyl)piperidin-4-yl)benzoate, providing insights into enzyme kinetics and metabolic transformations Hvenegaard et al., 2012.

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of benzyl- and sulfonyl-containing piperidine derivatives underlines their utility in constructing complex molecular architectures. For example, a study on nucleophile-promoted alkyne-iminium ion cyclizations showcases the synthetic versatility of these compounds, relevant to organic chemistry and drug discovery Arnold et al., 2003.

Antimicrobial Activity

The antimicrobial activity of benzhydryl-sulfonyl-piperidine derivatives against pathogens suggests their potential as templates for developing new antimicrobial agents. This highlights the significance of these compounds in addressing resistance issues in infectious diseases Vinaya et al., 2009.

Enzyme Inhibition for Therapeutic Applications

Derivatives of benzylsulfonyl piperidine have been investigated for their ability to inhibit acetylcholinesterase, an enzyme target in the treatment of Alzheimer's disease. This demonstrates their potential in therapeutic applications, particularly in neurodegenerative diseases Sugimoto et al., 1990.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it is handled and used. As with any chemical, appropriate safety precautions should be taken when handling it .

Properties

IUPAC Name

methyl 4-(1-benzylsulfonylpiperidin-4-yl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4S/c1-25-20(22)19-9-7-17(8-10-19)18-11-13-21(14-12-18)26(23,24)15-16-5-3-2-4-6-16/h2-10,18H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEFSHXIQKUKFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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